4-(1-Benzylpiperidin-4-yl)oxyaniline
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Overview
Description
4-(1-Benzylpiperidin-4-yl)oxyaniline is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an aniline group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzylpiperidin-4-yl)oxyaniline typically involves the following steps:
Formation of 1-Benzylpiperidine: This can be achieved by the catalytic hydrogenation of 4-benzylpyridine. The reaction is carried out in the presence of a suitable catalyst such as palladium on carbon under hydrogen gas at elevated pressure and temperature.
Attachment of the Aniline Group: The next step involves the reaction of 1-benzylpiperidine with an appropriate aniline derivative. This can be done through nucleophilic substitution reactions where the aniline group is introduced via an intermediate such as a halogenated aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzylpiperidin-4-yl)oxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Benzylpiperidin-4-yl)oxyaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 4-(1-Benzylpiperidin-4-yl)oxyaniline involves its interaction with specific molecular targets such as receptors or enzymes. The benzylpiperidine moiety is known to interact with monoamine transporters, potentially inhibiting the reuptake of neurotransmitters like dopamine and serotonin. This can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the aniline group.
Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Tetrahydroisoquinoline: A different ring structure but shares some pharmacological properties.
Uniqueness
4-(1-Benzylpiperidin-4-yl)oxyaniline is unique due to the presence of both the benzylpiperidine and aniline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1-benzylpiperidin-4-yl)oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-16-6-8-17(9-7-16)21-18-10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGGDQMZHIGDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437771 |
Source
|
Record name | 4-(1-benzylpiperidin-4-yl)oxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565418-42-0 |
Source
|
Record name | 4-(1-benzylpiperidin-4-yl)oxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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